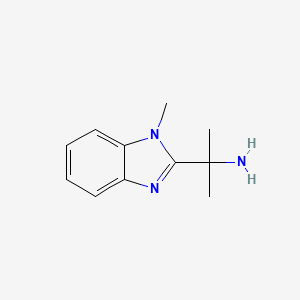

2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

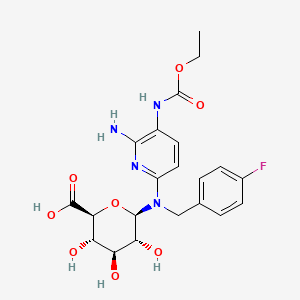

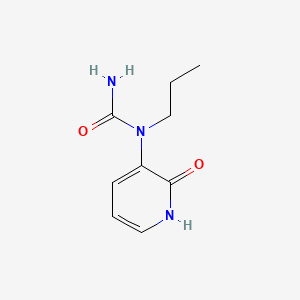

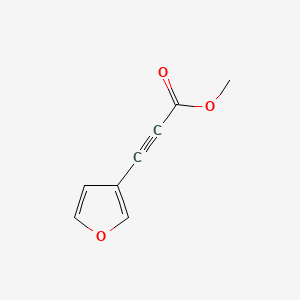

“2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine” is a compound that contains a benzodiazole moiety . Benzodiazole is a heterocyclic compound, known for its broad range of chemical and biological properties . It’s a core component of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of benzodiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of benzodiazole derivatives, including “2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine”, has been studied using vibrational spectroscopy and quantum computational methods . The compound shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis

The compound “2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine” has a molecular weight of 189.26 . It is a solid substance with a melting point of 68-70°C . It is highly soluble in water and other polar solvents .科学的研究の応用

Therapeutic Potential

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Industrial Applications

Imidazole compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Vibrational Spectroscopy and Quantum Computational Studies

Vibrational spectroscopy, quantum computational and molecular docking studies have been conducted on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid . Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated .

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives have been synthesized and tested for their in-vitro antioxidant and antimicrobial activities . The compounds were screened for their antioxidant activity using four complementary in-vitro assays: DPPH scavenging activity, ferric ion reducing power, β-carotene bleaching inhibition, and Thiobarbituric Acid Reactive Substance Assay (TBARS) formation inhibition . All the tested compounds showed antioxidant potential, with varying performance . Antimicrobial activity was investigated against American Type Culture Collection (ATCC) strains .

CO2 Capture and Catalytic Conversion

Several materials, including those containing imidazole rings, have been investigated for their promising CO2 capture and catalytic conversion properties . These include supported silica, zeolites, metal oxides, bio-waste-derived carbons, metal–organic frameworks (MOFs), porous carbons, and a new class of porous materials, i.e., porous organic polymers (POPs) .

Antihelminthic Drugs

Derivatives of benzimidazole, such as thiabendazole, cambendazole, parbendazole, mebendazole, albendazole, and flubendazole, are frequently used antihelminthic drugs. They are also used to treat gastrointestinal worm infections in humans and animals .

将来の方向性

特性

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,12)10-13-8-6-4-5-7-9(8)14(10)3/h4-7H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRRYTPRHQODJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2N1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582767.png)